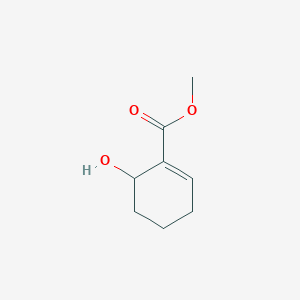

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 6-hydroxycyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7(6)9/h4,7,9H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLPTQRYNXLANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865780-25-2 | |

| Record name | methyl 6-hydroxycyclohex-1-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxidation and Acid-Catalyzed Ring Opening

A two-step hydroxylation strategy is adapted from fluorinated cyclohexane carboxylate syntheses:

-

Epoxidation : Treat methyl cyclohex-1-ene-1-carboxylate with an oxidizing agent (e.g., m-CPBA) to form the epoxide.

-

Ring Opening : Use aqueous acid (e.g., HCl) to hydrolyze the epoxide, introducing a hydroxyl group at the 6-position.

Challenges :

Direct Oxidation with Metal Catalysts

Transition-metal catalysts (e.g., OsO₄ for dihydroxylation) can introduce hydroxyl groups, though this approach risks over-functionalization. Selective mono-hydroxylation may be achieved using hindered catalysts or protective groups.

Transesterification of Ethyl Esters

Commercial routes for ethyl 6-hydroxycyclohex-1-ene-1-carboxylate (CAS: 28469-52-5) suggest a transesterification pathway:

-

Reagents : Ethyl ester precursor, methanol, and a catalytic acid (e.g., H₂SO₄) or base (e.g., NaOMe).

-

Conditions : Reflux in methanol for 12–24 hours.

Advantages :

Cyclization of Linear Precursors

Ring-Closing Metathesis (RCM)

Using Grubbs catalysts, diene esters can undergo RCM to form the cyclohexene ring:

Dieckmann Cyclization

Base-induced cyclization of diesters forms cyclic β-keto esters, which can be reduced to hydroxylated derivatives:

-

Substrate : Dimethyl 6-hydroxyadipate.

-

Base : NaOMe in methanol.

-

Outcome : Forms methyl 6-hydroxycyclohex-1-ene-1-carboxylate after dehydration.

Comparative Analysis of Methods

Industrial-Scale Considerations

For bulk production, the Michael addition route is preferred due to its high yield and compatibility with standard reactors. Key parameters for optimization include:

Chemical Reactions Analysis

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions

Scientific Research Applications

Chemistry

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate serves as an intermediate in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Oxidation : Converting the hydroxyl group to a ketone or carboxylic acid.

- Reduction : Transforming the ester group into an alcohol.

- Substitution : Replacing the hydroxyl group with other functional groups.

These reactions highlight its versatility as a building block in chemical synthesis.

Biology

In biological research, this compound has been investigated for its potential biological activities . Notably:

- It is studied for its role as a precursor to bioactive molecules, which may have therapeutic applications.

- Research indicates that it can interact with various biomolecules, potentially influencing metabolic pathways.

Medicine

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is being explored for its therapeutic properties . Some key findings include:

-

Antiproliferative Effects : Studies have shown that it exhibits significant activity against cancer cell lines, suggesting potential use in cancer therapy.

Cell Line IC50 Value (μM) MCF-7 1.82 MDA-MB-231 4.54

The compound's mechanism of action may involve acting as a nitric oxide donor, which could contribute to its anti-cancer effects.

Case Studies

Several case studies illustrate the practical applications of methyl 6-hydroxycyclohex-1-ene-1-carboxylate:

-

Synthesis of Bioactive Compounds :

- In a recent study, derivatives synthesized from this compound exhibited enhanced biological activities compared to their parent structures. This suggests that structural modifications can lead to improved therapeutic agents.

-

Comparative Analysis with Similar Compounds :

- A study comparing methyl 6-hydroxycyclohex-1-ene-1-carboxylate with ethyl derivatives revealed that the former displayed greater selectivity towards certain cancer cell lines due to its unique functional groups.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate in chemical reactions involves the interaction of its functional groups with reagents. For instance, during oxidation, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of a carboxylic acid and an alcohol .

Comparison with Similar Compounds

The following analysis compares Methyl 6-hydroxycyclohex-1-ene-1-carboxylate with structurally related cyclohexene carboxylates, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Differences

| Compound Name | CAS Number | Substituents | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl 6-hydroxycyclohex-1-ene-1-carboxylate | 865780-25-2 | 6-OH, 1-COOCH₃ | Ester, Hydroxy | 154.16 |

| Methyl 6-oxocyclohex-1-ene-1-carboxylate | 52784-37-9 | 6-Oxo, 1-COOCH₃ | Ester, Ketone | 152.15 |

| Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 108384-35-6 | 6-CH₃, 2-Oxo, 1-COOCH₂CH₃ | Ester, Ketone, Methyl | 182.22 |

| Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | - | 4-OH, 6-CH₃, 2-Oxo, 1-COOCH₂CH₃ | Ester, Ketone, Hydroxy, Methyl | 212.24 (estimated) |

| Methyl 3-oxocyclohex-1-enecarboxylate | 54396-74-6 | 3-Oxo, 1-COOCH₃ | Ester, Ketone | 152.15 |

Key Observations :

Hydroxy vs. Oxo Groups: The hydroxy group in the target compound enhances polarity and acidity (pKa ~10–12 for phenolic OH), enabling hydrogen bonding and nucleophilic reactivity . In contrast, oxo-substituted analogs (e.g., Methyl 6-oxocyclohex-1-ene-1-carboxylate) exhibit ketone reactivity, such as participation in keto-enol tautomerism or nucleophilic additions .

Ester Chain Length :

- Ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate) have increased lipophilicity compared to methyl esters, affecting solubility and bioavailability .

Substituent Position: The position of functional groups significantly impacts steric and electronic effects.

Physicochemical and Reactivity Comparison

Table 2: Comparative Properties

| Property | Methyl 6-hydroxycyclohex-1-ene-1-carboxylate | Methyl 6-oxocyclohex-1-ene-1-carboxylate | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | ~250–270 (estimated) |

| Solubility in Water | Moderate (due to -OH) | Low | Very low |

| Reactivity | Acid-catalyzed ester hydrolysis; OH oxidation | Knoevenagel condensations | Michael additions (α,β-unsaturated ketone) |

- Reactivity Notes: The hydroxy group in Methyl 6-hydroxycyclohex-1-ene-1-carboxylate can undergo oxidation to form a ketone (e.g., converting to Methyl 6-oxocyclohex-1-ene-1-carboxylate) . Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate’s α,β-unsaturated ketone moiety enables conjugate additions, a feature absent in the target compound .

Biological Activity

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is characterized by the presence of a hydroxyl group and a carboxylate moiety, contributing to its reactivity and biological activity. Its molecular formula is , and it features both a cyclic structure and functional groups that facilitate various chemical reactions.

Biological Activities

Research indicates that methyl 6-hydroxycyclohex-1-ene-1-carboxylate exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antiproliferative Properties : The compound has been observed to inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent. Specifically, it acts as a nitric oxide donor in the presence of glutathione, which is associated with antiproliferative effects.

The mechanism by which methyl 6-hydroxycyclohex-1-ene-1-carboxylate exerts its biological effects involves several pathways:

- Nitric Oxide Release : The compound can release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation.

- Interaction with Cellular Targets : It interacts with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of methyl 6-hydroxycyclohex-1-ene-1-carboxylate:

- A study demonstrated its effectiveness in inhibiting the proliferation of human cancer cell lines in vitro, suggesting its potential role as an anticancer therapeutic agent.

- Another investigation focused on its anti-inflammatory properties, reporting significant reductions in inflammatory markers in cell culture models.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Antiproliferative | Inhibition of cancer cell growth |

Applications in Research and Industry

Methyl 6-hydroxycyclohex-1-ene-1-carboxylate has several applications across different fields:

- Pharmaceutical Development : Due to its biological activities, it is being investigated as a precursor for developing novel drugs targeting infections and cancer.

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating research in organic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-hydroxycyclohex-1-ene-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or esterification of hydroxy-substituted cyclohexene precursors. For example, boron trifluoride (BF₃) catalyzed cyclization of ketone derivatives under anhydrous conditions can yield the target compound. Optimization includes:

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation (bp ~190–192°C at atmospheric pressure) improves purity .

- Critical Parameters : Monitor reaction progress via TLC and adjust solvent polarity during purification to isolate the product effectively.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify olefinic protons (δ 5.5–6.5 ppm, coupling constants for cyclohexene geometry) and hydroxyl protons (broad singlet, δ 1.5–3.0 ppm).

- ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and hydroxyl-substituted carbons (δ 60–80 ppm) .

- IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3600 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 170.13 for C₉H₁₄O₃) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities.

Q. What safety precautions are critical when handling Methyl 6-hydroxycyclohex-1-ene-1-carboxylate in laboratory settings?

- Methodological Answer :

- Storage : Keep in a flammables cabinet (flammable liquid, Category 4) away from strong oxidizers and bases .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent combustion. Avoid sparks or open flames.

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for volatile steps .

- Emergency Protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve stereochemical ambiguities in Methyl 6-hydroxycyclohex-1-ene-1-carboxylate derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .

- Structure Solution : SHELXD (for phase problem) and SHELXL (for refinement) determine atomic coordinates and anisotropic displacement parameters.

- Stereochemistry : Analyze torsion angles and Flack parameters to assign R/S configurations .

Q. What computational methods are suitable for predicting the reactivity and stability of Methyl 6-hydroxycyclohex-1-ene-1-carboxylate under varying conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G* basis set) and compute frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- Validation : Cross-check computational results with experimental NMR/IR data to ensure accuracy.

Q. How should researchers address contradictory data between theoretical calculations and experimental observations in the compound's reaction mechanisms?

- Methodological Answer :

- Error Analysis : Re-examine computational parameters (e.g., basis set adequacy, solvent model) and experimental conditions (e.g., purity, instrumental calibration) .

- Statistical Testing : Apply t-tests or ANOVA to identify significant discrepancies in kinetic or thermodynamic data.

- Case Study : If DFT-predicted activation energy conflicts with experimental Arrhenius plots, verify transition-state geometry or explore alternative pathways (e.g., tunneling effects) .

- Documentation : Transparently report limitations in both computational and experimental methods to guide future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.